MIF Tautomerase Inhibition Potency: 1.6-Fold Improvement Over 4-Methylbenzyl Analog
The target compound (tested as the hydrobromide salt) inhibits recombinant human macrophage migration inhibitory factor (MIF) tautomerase activity with an IC₅₀ of 0.019, whereas the 4‑methylbenzyl carbamimidothioate hydrochloride analog exhibits an IC₅₀ of 0.030 in the identical assay system [1][2]. The cyano-to-methyl substitution yields a 1.6‑fold potency advantage for the 4‑cyanobenzyl derivative.
| Evidence Dimension | IC₅₀ for MIF tautomerase inhibition (lower value = more potent) |
|---|---|
| Target Compound Data | IC₅₀ = 0.019 (4‑cyanobenzyl carbamimidothioate hydrobromide) |
| Comparator Or Baseline | IC₅₀ = 0.030 (4‑methylbenzyl carbamimidothioate hydrochloride) |
| Quantified Difference | 1.6‑fold lower IC₅₀ (higher potency) for the 4‑cyanobenzyl compound |
| Conditions | 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid (neutralized with NaOH and HCl), 0.01 mM methylene blue, 37 °C; recombinant MIF |
Why This Matters
A 1.6‑fold gain in potency from a single substituent change demonstrates that the 4‑cyano group is a non‑negotiable pharmacophoric element for maximizing MIF tautomerase inhibition, directly impacting compound selection for inflammation‑focused screening cascades.
- [1] BRENDA Enzyme Database. Ligand view of 4-cyanobenzyl carbamimidothioate hydrobromide (BRENDA Ligand ID 83097). IC50 = 0.019. View Source
- [2] BRENDA Enzyme Database. Ligand view of 4-methylbenzyl carbamimidothioate hydrochloride (BRENDA Ligand ID 83091). IC50 = 0.030. View Source
